molecular formula C10H18N2O3 B6597020 Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester CAS No. 169954-70-5

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester

Cat. No.: B6597020
CAS No.: 169954-70-5
M. Wt: 214.26 g/mol
InChI Key: CJTWMOJBXOUGAM-UHFFFAOYSA-N
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Description

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H13NO3. It is known for its unique structural properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl isocyanate with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester involves the interaction of its isocyanate group with various nucleophiles. This interaction can lead to the formation of stable carbamate linkages, which are crucial in many of its applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-isocyanato-, 1,1-dimethylethyl ester
  • (2-Isocyanato-1,1-dimethylethyl)benzene

Uniqueness

Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in applications.

Properties

IUPAC Name

tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4,5)6-11-7-13/h6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTWMOJBXOUGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147256
Record name Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169954-70-5
Record name Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169954-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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